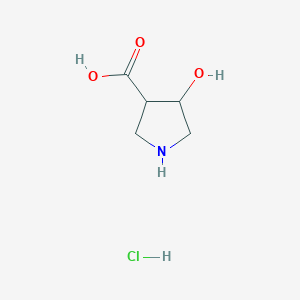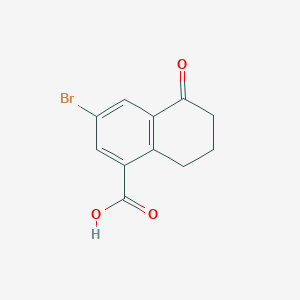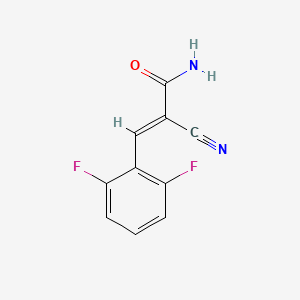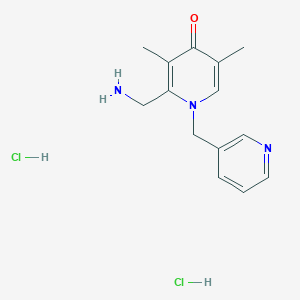
2-(Aminomethyl)-3,5-dimethyl-1-(pyridin-3-ylmethyl)pyridin-4(1H)-one dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds similar to "2-(Aminomethyl)-3,5-dimethyl-1-(pyridin-3-ylmethyl)pyridin-4(1H)-one dihydrochloride" involves complex chemical reactions, typically starting from pyridine derivatives. These processes often require specific reagents and conditions to achieve the desired product. For instance, the synthesis of pyridine-based Schiff bases and their complexes with metals such as yttrium and lanthanides highlights the intricate methods used to create such compounds (Ajithkumar & Radhakrishnan, 2010).
Molecular Structure Analysis
The molecular structure of pyridine derivatives is typically analyzed through spectroscopic methods and X-ray crystallography. These techniques allow for the determination of the geometric configuration, bonding patterns, and electronic structure of the molecule. For example, studies on the vibrational and electronic spectra of pyridine-based compounds provide insights into their molecular structure and potential applications (Zhang et al., 2010).
Applications De Recherche Scientifique
Chemistry and Properties of Pyridine Derivatives
Synthesis and Structural Variability : Pyridine derivatives, including those similar in structure to the compound , exhibit fascinating variability in their chemistry and properties. These compounds serve as ligands in complex compounds, demonstrating significant spectroscopic properties, structures, magnetic properties, and potential in biological and electrochemical activities. The exploration of unknown analogues of these compounds could reveal more scientific applications (Boča, Jameson, & Linert, 2011).
Applications in Synthesis and Medicinal Chemistry
Hybrid Catalysts in Organic Synthesis : Pyridine cores are key precursors for medicinal and pharmaceutical industries due to their broad synthetic applications and bioavailability. The synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds, which have extensive applicability, highlights the role of pyridine derivatives in facilitating complex chemical reactions through hybrid catalysts. This underlines their importance in the development of lead molecules for pharmaceutical applications (Parmar, Vala, & Patel, 2023).
Bioactivity and Pharmacophore Design : Pyridine derivatives are central to the design of pharmacophores for various biological targets. Their incorporation into drug design strategies emphasizes the significant role these compounds play in medicinal chemistry, particularly as inhibitors of specific enzymes or receptors, underlining their potential as templates for the development of new therapeutic agents (Scior, Domeyer, Cuanalo-Contreras, & Laufer, 2011).
Anticancer Applications : Pyridine-based Cu(II) complexes have demonstrated potent anticancer activity against various cancer cell lines. The complexation with Cu(II) enhances the bioavailability and pharmacological effects of pyridine derivatives, showcasing their potential as anticancer agents. This indicates the broad applicability of such compounds in cancer research and therapy development (Alshamrani, 2023).
Propriétés
IUPAC Name |
2-(aminomethyl)-3,5-dimethyl-1-(pyridin-3-ylmethyl)pyridin-4-one;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O.2ClH/c1-10-8-17(9-12-4-3-5-16-7-12)13(6-15)11(2)14(10)18;;/h3-5,7-8H,6,9,15H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRUUZBNTCZYOPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=C(C1=O)C)CN)CC2=CN=CC=C2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Aminomethyl)-3,5-dimethyl-1-(pyridin-3-ylmethyl)pyridin-4(1H)-one dihydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2491382.png)
![2-(2-chlorophenoxy)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide](/img/structure/B2491384.png)

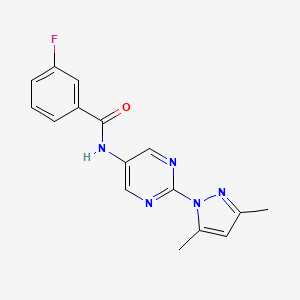

![6-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(5-methyl-1,2-oxazol-3-yl)hexanamide](/img/structure/B2491388.png)

![3-[3-(4-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-9-yl]-1lambda6-thiolane-1,1-dione; propan-2-ol](/img/structure/B2491392.png)
![3-allyl-5-ethoxy-6-ethyl-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2491393.png)
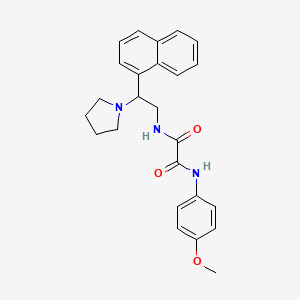
![5-ethyl-4-[1-(phenylsulfonyl)ethyl]-1-[4-(trifluoromethoxy)phenyl]-1,3-dihydro-2H-imidazol-2-one](/img/structure/B2491396.png)
